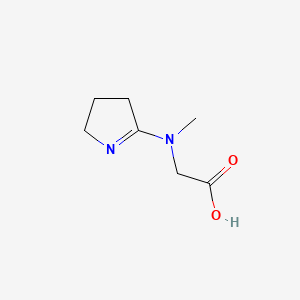
2-((3,4-Dihydro-2H-pyrrol-5-yl)(methyl)amino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3,4-Dihydro-2H-pyrrol-5-yl)(methyl)amino)acetic acid is an organic compound that features a pyrrole ring, which is a five-membered heterocyclic structure containing nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dihydro-2H-pyrrol-5-yl)(methyl)amino)acetic acid can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyrrole with methylamine and glycine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-((3,4-Dihydro-2H-pyrrol-5-yl)(methyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-((3,4-Dihydro-2H-pyrrol-5-yl)(methyl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities
作用机制
The mechanism of action of 2-((3,4-Dihydro-2H-pyrrol-5-yl)(methyl)amino)acetic acid involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- N-(3,4-Dihydro-2H-pyrrol-5-yl)glycine
- 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyrrole
Uniqueness
2-((3,4-Dihydro-2H-pyrrol-5-yl)(methyl)amino)acetic acid is unique due to its specific structure, which combines a pyrrole ring with an amino acid moiety. This unique combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
属性
CAS 编号 |
198198-33-3 |
|---|---|
分子式 |
C7H12N2O2 |
分子量 |
156.185 |
IUPAC 名称 |
2-[3,4-dihydro-2H-pyrrol-5-yl(methyl)amino]acetic acid |
InChI |
InChI=1S/C7H12N2O2/c1-9(5-7(10)11)6-3-2-4-8-6/h2-5H2,1H3,(H,10,11) |
InChI 键 |
GYUNPFIHULAEAU-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)C1=NCCC1 |
同义词 |
Glycine, N-(3,4-dihydro-2H-pyrrol-5-yl)-N-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















